5-Bromo-2-(4-ethoxyphenoxy)pyridine
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Overview
Description
5-Bromo-2-(4-ethoxyphenoxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and an ethoxyphenoxy group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-ethoxyphenoxy)pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-chloropyridine with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-ethoxyphenoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution Reactions: Formation of 5-substituted-2-(4-ethoxyphenoxy)pyridine derivatives.
Oxidation Reactions: Formation of 5-bromo-2-(4-formylphenoxy)pyridine or 5-bromo-2-(4-carboxyphenoxy)pyridine.
Reduction Reactions: Formation of 5-bromo-2-(4-ethoxyphenoxy)piperidine.
Scientific Research Applications
5-Bromo-2-(4-ethoxyphenoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and receptor binding affinities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-ethoxyphenoxy)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The ethoxyphenoxy group can interact with hydrophobic pockets of the target protein, while the bromine atom can form halogen bonds, enhancing binding affinity. The pyridine ring can participate in π-π stacking interactions with aromatic residues of the target .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(4-methoxyphenoxy)pyridine
- 5-Bromo-2-(4-ethoxyphenyl)pyridine
- 5-Bromo-2-(4-ethoxyphenylthio)pyridine
Uniqueness
5-Bromo-2-(4-ethoxyphenoxy)pyridine is unique due to the presence of both the bromine atom and the ethoxyphenoxy group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The ethoxy group enhances solubility and bioavailability, while the bromine atom provides a site for further functionalization .
Properties
Molecular Formula |
C13H12BrNO2 |
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Molecular Weight |
294.14 g/mol |
IUPAC Name |
5-bromo-2-(4-ethoxyphenoxy)pyridine |
InChI |
InChI=1S/C13H12BrNO2/c1-2-16-11-4-6-12(7-5-11)17-13-8-3-10(14)9-15-13/h3-9H,2H2,1H3 |
InChI Key |
QABPZHQBOTUOFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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